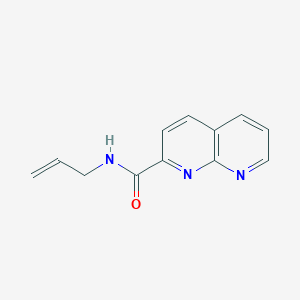
N-Allyl-1,8-naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Allyl-1,8-naphthyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Chemical Reactions Analysis
N-Allyl-1,8-naphthyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Allyl-1,8-naphthyridine-2-carboxamide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing reactive oxygen species (ROS) generation and the TLR4/MyD88/NF-κB signaling pathway . This makes it a promising candidate for the development of therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-Allyl-1,8-naphthyridine-2-carboxamide involves the inhibition of ROS generation and the suppression of the TLR4/MyD88/NF-κB signaling pathway . This compound attenuates the levels of inducible nitric oxide synthase and cyclooxygenase 2 in LPS-treated BV2 cells, thereby reducing inflammation and cell migration .
Comparison with Similar Compounds
N-Allyl-1,8-naphthyridine-2-carboxamide can be compared with other 1,8-naphthyridine derivatives such as N-hydroxyphenyl, N-methoxyphenyl, N-(trifluoromethyl)phenyl, N-bis(trifluoromethyl)phenyl, and N-chlorophenyl derivatives . These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
CAS No. |
388565-60-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-prop-2-enyl-1,8-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-2-7-14-12(16)10-6-5-9-4-3-8-13-11(9)15-10/h2-6,8H,1,7H2,(H,14,16) |
InChI Key |
OPAJQTVZYQDPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


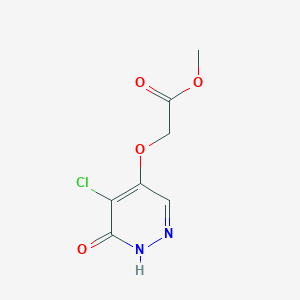
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
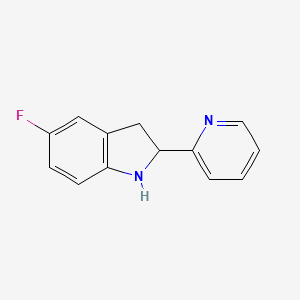
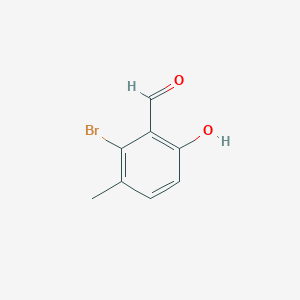
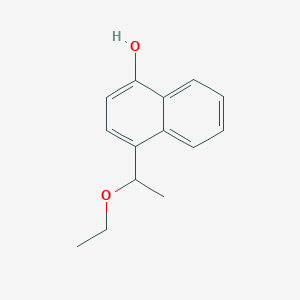



![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
